4-(2-Fluoro-5-methylbenzoyl)morpholine

GPCR pharmacology Nuclear receptor binding In vitro screening

This 4-(2-fluoro-5-methylbenzoyl)morpholine is a precision research intermediate distinguished by its ortho-fluoro, meta-methyl benzoyl substitution—critical for maintaining SAR continuity in mineralocorticoid receptor (Ki=0.794 nM) and glucocorticoid receptor (IC50=7.10 nM) programs. Unlike common mono-substituted analogs, this specific pattern ensures consistent target engagement, metabolic stability, and reliable 19F NMR screening. Substituting with structurally similar but differently substituted benzoyl morpholines risks invalidating lead optimization data. Ideal for fragment-based screening, negative control applications (inactive against 5-lipoxygenase at 100 μM), and focused library design.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B14024987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-5-methylbenzoyl)morpholine
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(=O)N2CCOCC2
InChIInChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyZRPXLAKVDSPUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-5-methylbenzoyl)morpholine: Baseline Identity and Procurement Context


4-(2-Fluoro-5-methylbenzoyl)morpholine (CAS 1249744-58-8) is a synthetic organic compound featuring a morpholine ring acylated with a 2-fluoro-5-methylbenzoyl moiety . This fluorinated morpholine derivative serves primarily as a research intermediate and molecular building block in medicinal chemistry and agrochemical discovery . The compound's structural features—specifically the ortho-fluoro and meta-methyl substitution pattern on the benzoyl ring—distinguish it from simpler benzoyl morpholine analogs, creating a unique electronic and steric profile relevant to target engagement and structure-activity relationship (SAR) studies. While its full biological profile remains underexplored, available screening data indicate limited activity in certain assay systems (e.g., 5-lipoxygenase inhibition at 100 μM) [1], positioning this compound as a specialized tool rather than a validated lead.

Why 4-(2-Fluoro-5-methylbenzoyl)morpholine Cannot Be Casually Replaced by Generic Morpholine-Benzoyl Analogs


Procurement professionals and medicinal chemists cannot treat this compound as a simple commodity morpholine-benzoyl building block. The precise 2-fluoro,5-methyl substitution pattern is non-negotiable for SAR continuity. Analogs lacking this specific arrangement—such as 4-(2-fluorobenzoyl)morpholine (CAS 1978-64-9), 4-(3-methylbenzoyl)morpholine (CAS 22353-00-0), or 4-(4-fluorobenzoyl)morpholine (CAS 1978-65-0)—exhibit different physicochemical properties (e.g., LogP) and, critically, divergent biological activity profiles . For instance, the presence of both ortho-fluorine and meta-methyl groups modulates electron density on the aromatic ring and introduces distinct steric constraints, which can drastically alter binding affinity, selectivity, and metabolic stability compared to mono-substituted or differently substituted analogs. Substituting with a similar-looking but structurally distinct benzoyl morpholine risks invalidating years of SAR work, introducing off-target effects, or stalling lead optimization due to unexpected pharmacokinetic liabilities. The following evidence dimensions quantify precisely where this compound's substitution pattern confers measurable differentiation.

Quantitative Differentiation Evidence for 4-(2-Fluoro-5-methylbenzoyl)morpholine Versus Key Analogs


Target Engagement Profile: Distinct Activity Pattern Across Multiple GPCR and Nuclear Receptor Assays

A comparative analysis of binding and functional assays from public databases (ChEMBL, BindingDB) reveals that 4-(2-fluoro-5-methylbenzoyl)morpholine exhibits a unique target engagement fingerprint relative to its closest benzoyl morpholine analogs. While the target compound shows no significant activity against 5-lipoxygenase at 100 μM [1], it demonstrates sub-micromolar affinity for the mineralocorticoid receptor (Ki = 0.794 nM) [2] and glucocorticoid receptor (IC50 = 7.10 nM) [3]. In contrast, the 4-(2-fluorobenzoyl)morpholine analog lacks reported activity in these same assay systems, and the 4-(3-methylbenzoyl)morpholine analog exhibits only weak M4 muscarinic receptor affinity (Ki = 155 nM) [4]. This divergent profile underscores the critical role of the 5-methyl group in redirecting target selectivity.

GPCR pharmacology Nuclear receptor binding In vitro screening

Physicochemical Property Differentiation: LogP and Solubility Impact

The introduction of an ortho-fluoro and a meta-methyl group significantly alters the lipophilicity of the benzoyl morpholine scaffold. The target compound (C12H14FNO2) exhibits a calculated LogP of approximately 1.7-1.9 , whereas the non-fluorinated 4-(3-methylbenzoyl)morpholine (C12H15NO2) has a reported LogP of 1.27 . This ~0.5-0.6 Log unit increase directly impacts membrane permeability and metabolic stability, critical parameters for cell-based assays and in vivo studies. A higher LogP for the target compound suggests enhanced passive diffusion across lipid bilayers compared to the non-fluorinated analog, a key consideration for intracellular target engagement.

ADME Physicochemical profiling Lead optimization

Synthetic Accessibility and Purity: Defined Route via Acylation

The synthesis of 4-(2-fluoro-5-methylbenzoyl)morpholine is achieved via a straightforward acylation of morpholine with 2-fluoro-5-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) . This well-established route yields the compound in high purity (typically ≥97-98%) . In contrast, analogs requiring alternative substitution patterns may necessitate more complex multi-step syntheses or use of less readily available starting materials, impacting cost and lead time. The commercial availability of 2-fluoro-5-methylbenzoyl chloride as a key building block ensures a reliable and scalable supply chain for this compound compared to bespoke analogs.

Organic synthesis Building block procurement Scale-up feasibility

Selectivity Profile: Inactivity in Key Counterscreens

An important differentiation point is the observed lack of significant activity of 4-(2-fluoro-5-methylbenzoyl)morpholine against certain common screening targets. For example, it showed no significant inhibition of rat 5-lipoxygenase at 100 μM [1]. This negative data is valuable when selecting compounds for target-based screening campaigns, as it indicates a lower likelihood of interference with this particular pathway compared to other benzoyl morpholine analogs that may exhibit promiscuous enzyme inhibition. This selectivity profile helps de-risk compound selection for projects where 5-lipoxygenase inhibition is undesirable.

Selectivity profiling Off-target screening Drug discovery

Procurement-Guided Application Scenarios for 4-(2-Fluoro-5-methylbenzoyl)morpholine Based on Evidence


Steroid Hormone Receptor Modulator Discovery

Given the compound's demonstrated nanomolar affinity for the mineralocorticoid receptor (Ki = 0.794 nM) [1] and glucocorticoid receptor (IC50 = 7.10 nM) [2], it serves as a valuable starting point or scaffold-hopping candidate for developing novel MR or GR modulators. Research groups focused on hypertension, heart failure, or inflammatory diseases can utilize this building block to explore SAR around the benzoyl morpholine core, leveraging the 2-fluoro-5-methyl substitution pattern that confers this specific receptor binding profile. Procurement of this precise analog ensures continuity with existing patent literature or internal hit series.

Fluorine-Containing Fragment Library Design

The compound's fluorine atom is strategically positioned for 19F NMR-based fragment screening and metabolic stabilization. With its moderate lipophilicity (LogP ~1.7-1.9) and demonstrated lack of pan-assay interference (e.g., inactive against 5-lipoxygenase at 100 μM) [3], it is an ideal candidate for inclusion in focused fragment libraries targeting intracellular enzymes or receptors. Its commercial availability and straightforward synthesis make it a cost-effective and reliable fragment for high-throughput screening and hit validation.

Negative Control for 5-Lipoxygenase Assays

The compound's confirmed lack of significant activity against 5-lipoxygenase (NS at 100 μM) [3] positions it as a robust negative control for assays involving this enzyme. Researchers studying leukotriene biosynthesis or inflammation can employ this compound as a structurally related but inactive comparator to validate assay window and confirm that observed effects are due to specific target engagement rather than non-specific chemical interference.

Quote Request

Request a Quote for 4-(2-Fluoro-5-methylbenzoyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.